Enhanced Lipophilicity via Methylthio Substitution
The target compound exhibits a calculated LogP of 4.65 , substantially higher than the LogP of the 2-methyl analog (estimated ~3.0–3.5 based on the parent heterocycle 2-methylbenzothiazole, LogP ~2.0 ) and the unsubstituted N-(1,3-benzothiazol-6-yl)benzamide (LogP ~2.8–3.2) . This ~1–2 log unit increase in lipophilicity, attributable to the methylthio group, can enhance blood–brain barrier permeability and membrane partitioning in cellular assays.
| Evidence Dimension | Calculated octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.65 |
| Comparator Or Baseline | N-(2-methyl-1,3-benzothiazol-6-yl)benzamide (LogP estimated ~3.0–3.5); N-(1,3-benzothiazol-6-yl)benzamide (LogP ~2.8–3.2) |
| Quantified Difference | ΔLogP ≈ +1.2 to +1.7 units relative to 2-methyl analog |
| Conditions | Calculated using fragment-based methods (Chemsrc); parent heterocycle LogP from experimental data |
Why This Matters
Higher LogP directly influences compound partitioning into lipid bilayers, affecting cellular uptake and CNS penetration potential, which is critical for selecting the appropriate analog in neurological or intracellular target assays.
